2'-(2-Morpholinoethoxy)butyrophenone hydrochloride
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Overview
Description
2’-(2-Morpholinoethoxy)butyrophenone hydrochloride is a chemical compound with the molecular formula C16-H23-N-O3.Cl-H and a molecular weight of 313.86 It is a derivative of butyrophenone, characterized by the presence of a morpholinoethoxy group
Preparation Methods
The synthesis of 2’-(2-Morpholinoethoxy)butyrophenone hydrochloride involves several steps. One common method includes the reaction of butyrophenone with 2-(2-chloroethoxy)morpholine under specific conditions to introduce the morpholinoethoxy group. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and an appropriate solvent, like dimethylformamide. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
2’-(2-Morpholinoethoxy)butyrophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2’-(2-Morpholinoethoxy)butyrophenone hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems and its potential as an antipsychotic agent.
Mechanism of Action
The mechanism of action of 2’-(2-Morpholinoethoxy)butyrophenone hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, particularly those involved in neurotransmitter pathways. The compound may act as an antagonist or agonist, depending on the specific target and context .
Comparison with Similar Compounds
2’-(2-Morpholinoethoxy)butyrophenone hydrochloride can be compared with other similar compounds, such as:
4’-Methoxy-2’-(2-morpholinoethoxy)butyrophenone hydrochloride: This compound has a methoxy group in place of the hydrogen atom on the phenyl ring, which may result in different chemical and biological properties.
2’-(2-Morpholinoethoxy)benzoic acid hydrochloride: This compound has a carboxylic acid group instead of the butyrophenone moiety, leading to different reactivity and applications.
The uniqueness of 2’-(2-Morpholinoethoxy)butyrophenone hydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
20800-06-0 |
---|---|
Molecular Formula |
C16H24ClNO3 |
Molecular Weight |
313.82 g/mol |
IUPAC Name |
1-[2-(2-morpholin-4-ium-4-ylethoxy)phenyl]butan-1-one;chloride |
InChI |
InChI=1S/C16H23NO3.ClH/c1-2-5-15(18)14-6-3-4-7-16(14)20-13-10-17-8-11-19-12-9-17;/h3-4,6-7H,2,5,8-13H2,1H3;1H |
InChI Key |
GGSDRORLPFLIPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=CC=CC=C1OCC[NH+]2CCOCC2.[Cl-] |
Origin of Product |
United States |
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